Head-to-Head Antiproliferative Activity Comparison Against Human Cancer Cell Lines
In a direct comparative study, the 3,6-dicarbonitrile derivative 16b demonstrated superior antiproliferative activity against HeLa cells (IC50 = 7.8 µM) compared to doxorubicin (IC50 = 8.1 µM), while the 3-carbonitrile derivative 11i was less potent against HeLa. Conversely, 11i showed better activity against MCF-7 cells (IC50 = 3.0 µM vs doxorubicin 5.9 µM) [1]. This divergent cell line selectivity profile confirms that the 3,6-dicarbonitrile substitution imparts a distinct biological fingerprint relative to the 3-carbonitrile series.
| Evidence Dimension | In vitro antiproliferative activity (IC50, µM) |
|---|---|
| Target Compound Data | 16b (3,6-dicarbonitrile derivative) IC50 = 7.8 µM (HeLa), 5.74 µM (MDA-MB231) |
| Comparator Or Baseline | 11i (3-carbonitrile derivative) IC50 = 3.0 µM (MCF-7), 4.32 µM (MDA-MB231); Doxorubicin IC50 = 8.1 µM (HeLa), 5.9 µM (MCF-7), 6.0 µM (MDA-MB231) |
| Quantified Difference | 16b is 1.04-fold more potent than doxorubicin in HeLa cells; 11i is 1.97-fold more potent than doxorubicin in MCF-7 cells |
| Conditions | HeLa, MCF-7, MDA-MB231 human cancer cell lines; standard MTT assay |
Why This Matters
Demonstrates that the 3,6-dicarbonitrile scaffold yields a distinct selectivity profile, making it a non-interchangeable building block for anticancer SAR campaigns.
- [1] Attia, M. H., et al. Bioorg. Chem. 2020, 94, 103458. DOI: 10.1016/j.bioorg.2019.103458. View Source
